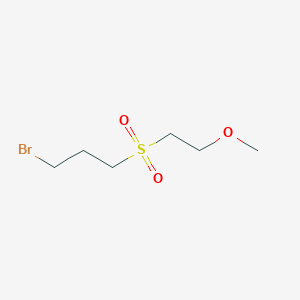![molecular formula C13H11N3O4 B1518039 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1173293-43-0](/img/structure/B1518039.png)
3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Vue d'ensemble
Description
“3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is a chemical compound with the molecular formula C13H11N3O4 . It is a derivative of imidazolidine, a five-membered ring compound containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” can be represented by the InChI code: 1S/C13H11N3O4/c1-9(2)10-3-5-11(6-4-10)17-14(20)12(16-15(17)21)7-8-13(18)19/h3-6,9,12H,7-8H2,1-2H3,(H,16,21)(H,18,19) .Applications De Recherche Scientifique
Organic Sensitizers for Solar Cells
Novel organic sensitizers, which include derivatives structurally related to the compound of interest, have been engineered for solar cell applications. These compounds, designed with donor, electron-conducting, and anchoring groups, show high efficiency in converting photon to current upon anchoring to TiO2 films. Their development highlights the potential of imidazolidinone derivatives in renewable energy technologies (Kim et al., 2006).
Renewable Building Blocks for Polybenzoxazine
Phloretic acid, related to propanoic acid derivatives, has been utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application in materials science showcases the versatility of propanoic acid derivatives in creating sustainable materials with thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).
Novel Synthesis Methods
A novel synthesis approach for benzimidazo[1,2-a][1,4]diazepinones using a bifunctional formyl acid, related to the target compound, demonstrates the chemical versatility of imidazolidinone and propanoic acid derivatives in organic synthesis. This method offers moderate to excellent yields, expanding the toolkit for synthesizing complex heterocyclic compounds (Ghandi et al., 2011).
Antiproliferative Properties in Cancer Research
Organotin(IV) carboxylate compounds with propanoic acid derivatives have been synthesized and evaluated for their antiproliferative properties against a panel of human cancer cell lines. These studies highlight the potential medicinal applications of compounds related to the target molecule, especially in the context of developing novel anticancer agents (Pantelić et al., 2021).
Corrosion Inhibition
Amino acid-based imidazolium zwitterions, structurally related to the compound of interest, have been synthesized and shown to act as effective corrosion inhibitors for mild steel. These findings contribute to the field of materials science, particularly in corrosion protection and the development of greener corrosion inhibitors (Srivastava et al., 2017).
Propriétés
IUPAC Name |
3-[1-(4-cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-7-8-1-3-9(4-2-8)16-12(19)10(15-13(16)20)5-6-11(17)18/h1-4,10H,5-6H2,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUKJHIOKIXKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)



![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)



![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)
![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)

![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)
![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)